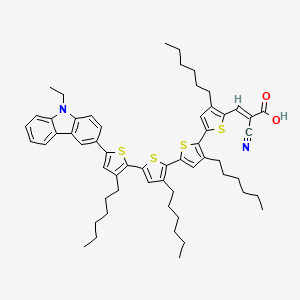
Diironnonacarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diironnonacarbonyl, also known as iron enneacarbonyl, is an organometallic compound with the formula Fe₂(CO)₉. This compound is an important reagent in organometallic chemistry and is occasionally used in organic synthesis. It is a more reactive source of iron(0) than iron pentacarbonyl (Fe(CO)₅). This compound appears as micaceous orange crystals and is virtually insoluble in all common solvents .
Preparation Methods
Diironnonacarbonyl is typically synthesized through the photolysis of an acetic acid solution of iron pentacarbonyl. The reaction proceeds as follows: [ 2 \text{Fe(CO)}_5 \rightarrow \text{Fe}_2(\text{CO})_9 + \text{CO} ] This method produces this compound in good yield . Industrial production methods are similar, involving the controlled photolysis of iron pentacarbonyl under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diironnonacarbonyl undergoes various chemical reactions, including:
Oxidative Addition: For example, the oxidative addition of allyl bromide to this compound gives the allyl iron(II) derivative.
Substitution Reactions: This compound can react with phenylsilanes to form triply bridged diiron complexes.
Thermal Decomposition: This compound can decompose thermally to produce iron nanoparticles.
Common reagents used in these reactions include allyl bromide and phenylsilanes, and the reactions are typically conducted in tetrahydrofuran (THF) slurries . Major products formed from these reactions include various iron complexes and iron nanoparticles.
Scientific Research Applications
Diironnonacarbonyl has several scientific research applications:
Mechanism of Action
The mechanism of action of diironnonacarbonyl involves the formation of iron-carbonyl bonds. The compound consists of a pair of Fe(CO)₃ centers linked by three bridging CO ligands. Theoretical analyses suggest the absence of a direct Fe-Fe bond, proposing instead an Fe-C-Fe three-center-two-electron “banana bond” for one of the bridging carbonyls . This unique bonding structure contributes to its reactivity and utility in various chemical reactions.
Comparison with Similar Compounds
Diironnonacarbonyl is unique among iron carbonyls due to its low solubility and reactivity. Similar compounds include:
Iron Pentacarbonyl (Fe(CO)₅): A more common and less reactive source of iron(0).
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Another iron carbonyl with different reactivity and solubility properties.
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): A manganese analog with similar molecular weight but different solubility and reactivity.
Dicobalt Octacarbonyl (Co₂(CO)₈): A cobalt analog with similar properties.
This compound’s unique properties, such as its low solubility and specific reactivity, make it an exceptional compound in organometallic chemistry .
Properties
Molecular Formula |
C9H3Fe2O9 |
|---|---|
Molecular Weight |
366.80 g/mol |
IUPAC Name |
carbon monoxide;iron;iron(3+);methanone |
InChI |
InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |
InChI Key |
CGJSNKHFIBINMR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)

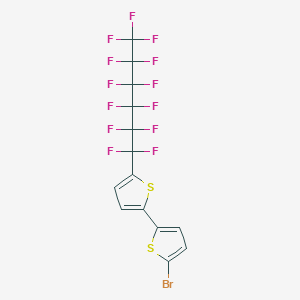

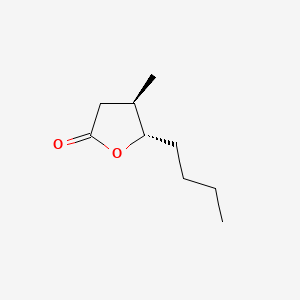
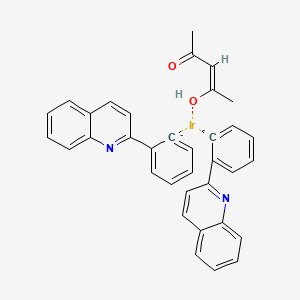

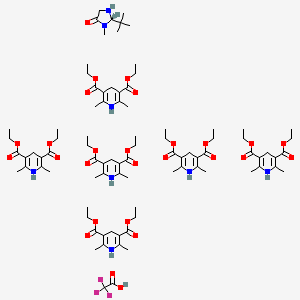

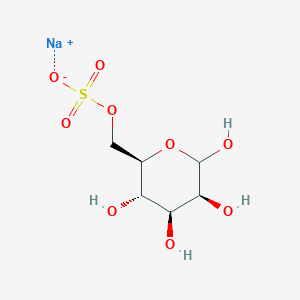
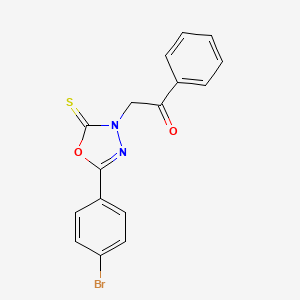
![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

